Cas no 2172135-53-2 (2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid)

2-{(Benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is a specialized thiazole derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a cyclopropyl substituent. This compound is valuable in synthetic organic chemistry, particularly in peptide and heterocycle synthesis, where the Cbz group serves as a temporary amine protector under mild deprotection conditions. The cyclopropyl moiety enhances steric and electronic properties, making it useful in the development of bioactive molecules. Its carboxylic acid functionality allows for further derivatization, enabling applications in medicinal chemistry and drug discovery. The compound’s structural features contribute to its utility as an intermediate in the synthesis of complex pharmacophores.
2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid structure
2172135-53-2 structure
Product name:2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
CAS No:2172135-53-2
MF:C15H14N2O4S
Molecular Weight:318.347662448883
CID:5761934
PubChem ID:165745420

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2172135-53-2
    • 2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
    • EN300-1458516
    • 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
    • インチ: 1S/C15H14N2O4S/c18-13(19)11-12(10-6-7-10)22-14(16-11)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20)
    • InChIKey: RQTPPTHRYFZFRF-UHFFFAOYSA-N
    • SMILES: S1C(NC(=O)OCC2C=CC=CC=2)=NC(C(=O)O)=C1C1CC1

計算された属性

  • 精确分子量: 318.06742811g/mol
  • 同位素质量: 318.06742811g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 424
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 117Ų

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1458516-250mg
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
250mg
$708.0 2023-09-29
Enamine
EN300-1458516-0.1g
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
0.1g
$640.0 2023-06-06
Enamine
EN300-1458516-10.0g
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
10g
$3131.0 2023-06-06
Enamine
EN300-1458516-5000mg
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
5000mg
$2235.0 2023-09-29
Enamine
EN300-1458516-100mg
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
100mg
$678.0 2023-09-29
Enamine
EN300-1458516-1.0g
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
1g
$728.0 2023-06-06
Enamine
EN300-1458516-50mg
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
50mg
$647.0 2023-09-29
Enamine
EN300-1458516-2500mg
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
2500mg
$1509.0 2023-09-29
Enamine
EN300-1458516-2.5g
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
2.5g
$1428.0 2023-06-06
Enamine
EN300-1458516-0.05g
2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
2172135-53-2
0.05g
$612.0 2023-06-06

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid 関連文献

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acidに関する追加情報

Introduction to 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (CAS No. 2172135-53-2)

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid, identified by its CAS number 2172135-53-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a benzyloxy carbonyl group and a cyclopropyl substituent, contribute to its unique chemical properties and make it a promising candidate for further investigation.

The thiazole core of this compound is a key pharmacophore that has been extensively studied for its role in various biological processes. Thiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the cyclopropyl group at the 5-position of the thiazole ring enhances the molecule's binding affinity to certain biological targets, making it an attractive scaffold for drug design. Additionally, the benzyloxy carbonyl (Boc) group serves as a protective moiety in peptide synthesis and can be selectively removed under specific conditions, facilitating its use in multi-step synthetic pathways.

In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced pharmacological profiles. The combination of the benzyloxy carbonylamino functional group and the cyclopropyl side chain in 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid positions it as a versatile intermediate for synthesizing more complex molecules. This compound has been explored in several preclinical studies as a potential lead for therapeutic agents targeting neurological disorders, infectious diseases, and metabolic conditions.

One of the most compelling aspects of this compound is its potential application in the development of neuroprotective agents. Thiazole derivatives have shown promise in mitigating neurodegenerative diseases by inhibiting oxidative stress and modulating inflammatory pathways. The structural motif of 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid aligns well with known pharmacological targets involved in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that analogs of this compound exhibit significant neuroprotective effects in vitro and in animal models.

The synthetic utility of this compound cannot be overstated. The presence of the Boc-protected amino group allows for easy incorporation into peptide chains during solid-phase peptide synthesis (SPPS). This feature makes it particularly valuable for researchers working on peptidomimetics and protein-protein interaction inhibitors. Furthermore, the cyclopropyl group can serve as a handle for further derivatization via cross-coupling reactions, enabling the construction of more intricate molecular architectures.

Recent advancements in computational chemistry have also highlighted the potential of 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid as a hit compound. High-throughput virtual screening (HTVS) studies have identified this molecule as a strong candidate for further optimization based on its binding affinity to various enzyme targets. The combination of experimental validation and computational modeling suggests that this compound could be a valuable asset in drug discovery pipelines targeting metabolic disorders and cancer.

The pharmacokinetic profile of this compound is another area of interest. Initial pharmacokinetic studies indicate that it exhibits moderate solubility in water and favorable oral bioavailability. These properties are critical for ensuring that the compound reaches its target site effectively within an organism. Additionally, the stability of the Boc group under physiological conditions suggests that it could be suitable for formulation into oral or injectable dosage forms.

In conclusion, 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (CAS No. 2172135-53-2) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new biological functions associated with thiazole derivatives, compounds like this one are poised to play a pivotal role in addressing some of today's most pressing medical challenges.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD